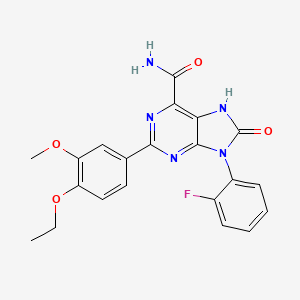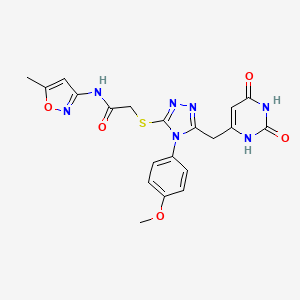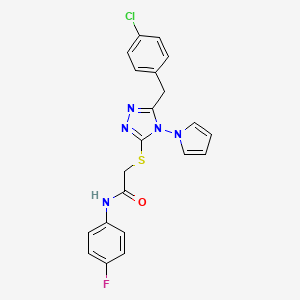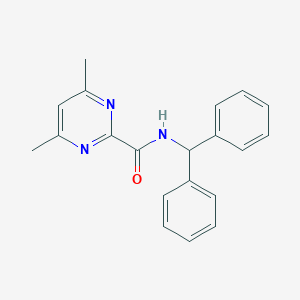
2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related purine derivatives involves various chemical strategies designed to introduce functional groups at specific positions on the purine ring, impacting the molecule's biological activity and physical-chemical properties. For example, the selective substitution at the purine ring, as demonstrated in the synthesis of potent Met kinase inhibitors, highlights the importance of position-specific modifications for achieving desired biological activities (Schroeder et al., 2009). Similarly, the synthesis of antimycobacterial purines indicates the role of substituents in enhancing activity against specific targets (Braendvang & Gundersen, 2007).
Molecular Structure Analysis
The molecular structure of purine derivatives, including hydrogen bonding patterns and crystal structures, significantly influences their biological activity and interaction with biological targets. Studies like the analysis of purine-pyrimidine complexes provide insights into the molecular basis of base pairing and molecular recognition (Sobell, 1966).
Scientific Research Applications
Purine Derivatives as Kinase Inhibitors
Purine derivatives have been extensively studied for their role as kinase inhibitors, with applications in treating various cancers. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This research underscores the potential for purine derivatives in cancer therapy, particularly in targeting specific kinases involved in tumor growth and metastasis (Schroeder et al., 2009).
Purine N-Oxides in Chemical Synthesis
The synthesis and transformation of purine N-oxides offer a pathway to various bioactive compounds. Studies on purine N-oxides, such as the direct oxidation of alkoxypurines to their N-oxide forms, provide a foundation for developing new synthetic routes and derivatives with potential biological activities (Kawashima & Kumashiro, 1969).
Anticancer Activity of Purine Derivatives
Purine-based compounds, including those with carboxamide groups, have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. This research highlights the potential therapeutic value of purine derivatives in developing novel anticancer agents (Aliabadi et al., 2010).
Purine Derivatives in Neurological Research
Purine derivatives have also been explored for their relevance in neurological studies, such as imaging serotonin receptors in the brain. This application is crucial for understanding the role of neurotransmitters in diseases like Alzheimer's and provides a pathway for developing targeted therapies (Kepe et al., 2006).
properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-3-31-14-9-8-11(10-15(14)30-2)19-24-16(18(23)28)17-20(26-19)27(21(29)25-17)13-7-5-4-6-12(13)22/h4-10H,3H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUMVMTFQOZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)


![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)


![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)